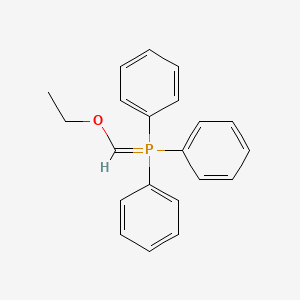![molecular formula C9H9Cl2HgNO2 B14149744 Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury CAS No. 89228-07-9](/img/structure/B14149744.png)
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated phenyl ring substituted with an ethoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury typically involves the reaction of 5-chloro-2-[(ethoxycarbonyl)amino]phenylboronic acid with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the selective formation of the desired organomercury compound. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial or anticancer effects. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury can be compared with other organomercury compounds, such as methylmercury and phenylmercury derivatives While all these compounds share the presence of a mercury atom, their chemical properties and biological activities differ due to variations in their organic substituents
List of Similar Compounds
- Methylmercury
- Phenylmercury acetate
- Ethylmercury chloride
These compounds differ in their organic groups attached to the mercury atom, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
89228-07-9 |
|---|---|
Fórmula molecular |
C9H9Cl2HgNO2 |
Peso molecular |
434.67 g/mol |
Nombre IUPAC |
chloro-[5-chloro-2-(ethoxycarbonylamino)phenyl]mercury |
InChI |
InChI=1S/C9H9ClNO2.ClH.Hg/c1-2-13-9(12)11-8-5-3-7(10)4-6-8;;/h3-5H,2H2,1H3,(H,11,12);1H;/q;;+1/p-1 |
Clave InChI |
JNJZRRONPKOSOI-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)


![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
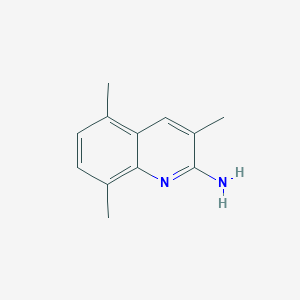
![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
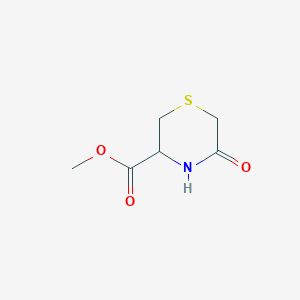
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
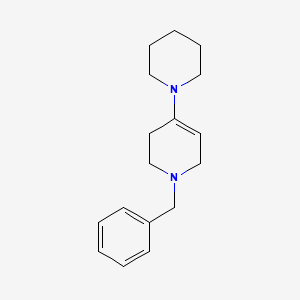
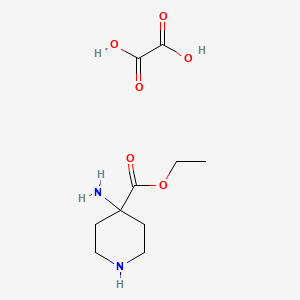
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
